2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)acetamide
Overview
Description
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methylphenyl)acetamide is 312.14739250 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Molecular Structure
A study by Trujillo-Ferrara et al. (2004) on exo Diels-Alder adducts between ortho- and para-N-acetoxyphenylmaleimides and furan provides insight into the structural characteristics of similar compounds. This research highlights the significance of the plane orientation of the acetoxy group and its impact on molecular packing through soft interactions, forming interlinked centrosymmetric tetramers. Such structural insights are crucial for understanding the reactivity and potential applications of related compounds in material science and molecular engineering (Trujillo-Ferrara et al., 2004).
Biological Activity and Applications
Kuran et al. (2013) explored the synthesis and biological activity of a series of new N-substituted ethyl 11-ethyl-7-methyl-3,5,10-trioxo-4-azatricyclo[5.2.2.02,6]undecane-8-carboxylates. This research sheds light on the process of designing molecules with potential cytotoxic properties against specific cell lines, demonstrating the compound's relevance in the development of new therapeutic agents (Kuran et al., 2013).
Environmental and Green Chemistry Applications
A study by Reddy et al. (2014) focused on the green synthesis of analgesic and antipyretic compounds, demonstrating an environmentally friendly approach to drug discovery. This research highlights the potential of using such compounds in the development of new pharmaceuticals with a reduced environmental impact (Reddy et al., 2014).
Antimicrobial and Anti-inflammatory Potential
Nikalje et al. (2015) synthesized a series of novel compounds and evaluated them for anti-inflammatory activity using in vitro and in vivo models. This research points to the compound's potential applications in developing new anti-inflammatory agents with minimized ulcerogenic toxicity (Nikalje et al., 2015).
Properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-10-4-2-3-5-13(10)19-14(21)9-20-17(22)15-11-6-7-12(8-11)16(15)18(20)23/h2-5,11-12,15-16H,6-9H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZUBYSGXHVIFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C3C4CCC(C4)C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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